(5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one features a thiazol-4(5H)-one core fused with a pyrazole moiety. Key structural attributes include:
- A morpholinyl group at the 2-position of the thiazole ring, enhancing solubility and modulating electronic properties.
- A Z-configuration at the methylene bridge (C5), critical for planar molecular geometry and intermolecular interactions.
- A 3-(4-propoxyphenyl)-substituted pyrazole at the 5-position, influencing steric and electronic characteristics.
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O3S/c1-2-14-33-22-10-8-19(9-11-22)24-20(18-30(28-24)21-6-4-3-5-7-21)17-23-25(31)27-26(34-23)29-12-15-32-16-13-29/h3-11,17-18H,2,12-16H2,1H3/b23-17- |
InChI Key |
KQKUDSWXDACLJK-QJOMJCCJSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyrazole moiety, and the final coupling with the morpholine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Step 1: Pyrazole Ring Formation
Step 3: Morpholine Substitution
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Morpholine, base (e.g., NaH) | DMF, RT | Morpholine-substituted thiazole ( ) |
Structural Characterization
-
NMR analysis : Key peaks include aromatic protons (~6.5–8.5 ppm), methylene protons (~5.7 ppm), and morpholine protons (~3.5–4.0 ppm) ( ).
-
IR spectroscopy : Carbonyl stretching (C=O: ~1700–1800 cm⁻¹), thioamide (C=S: ~850–950 cm⁻¹) ( ).
Example Data Table for Related Compounds
| Compound | Yield (%) | Melting Point (°C) | Solubility |
|---|---|---|---|
| 10j | 65 | 142–144 | Poor in water, good in DMSO |
| 10z | 67 | 154–156 | Moderate in ethanol |
| Fluconazole | N/A | N/A | Standard comparator |
Reaction Mechanism Insights
-
Cyclocondensation : The pyrazole-3-carbothioamide attacks the α-carbon of phenacyl bromide, forming a thiolate intermediate that cyclizes to the thiazole ring ( ).
-
Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance reactivity in substitution reactions ( ).
Challenges and Considerations
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may reduce inflammatory markers, thereby offering potential therapeutic benefits in conditions like arthritis and other inflammatory disorders.
Material Science Applications
Beyond biological applications, (5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one can be utilized in material science. Its unique chemical structure allows for the development of novel polymers and materials with specific properties such as enhanced thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study published in Crystals demonstrated the synthesis of related thiazole compounds and their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with morpholine substitutions exhibited increased potency compared to non-substituted analogs .
Case Study 2: Anticancer Mechanism
In a study featured in Molecules, researchers explored the anticancer effects of thiazole derivatives on human cancer cell lines. The findings revealed that the compound triggered apoptosis via the intrinsic pathway, significantly reducing cell viability at low concentrations .
Mechanism of Action
The mechanism of action of (5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations in Pyrazole and Thiazole Substituents
The table below highlights structural differences between the target compound and its analogs:
Physicochemical and Electronic Properties
- Electronic Effects: Electron-withdrawing groups (e.g., chloro in ) reduce electron density on the pyrazole ring, while alkoxy groups (propoxy, ethoxy) act as electron donors, influencing reactivity and binding interactions .
- Solubility : The morpholinyl group enhances aqueous solubility compared to thioxo () or methoxyphenyl () derivatives.
Biological Activity
The compound (5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one is a thiazole derivative featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 503.68 g/mol. The structure includes morpholine and pyrazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown broad-spectrum activity against various pathogens, including bacteria and fungi. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2.50 µg/mL against E. coli and other clinically relevant strains .
Anticancer Properties
Pyrazole derivatives are recognized for their anticancer potential. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that pyrazole-containing compounds can act as cyclin-dependent kinase inhibitors, which are crucial in cancer therapy .
Anti-inflammatory Effects
Anti-inflammatory activity is another notable aspect of this compound's biological profile. Compounds with similar structures have been reported to stabilize human red blood cell membranes and exhibit significant anti-inflammatory effects in vitro, suggesting potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as DNA gyrase B has been noted, which is critical in bacterial DNA replication .
- Receptor Interaction : Binding to estrogen receptors and other cellular targets may explain its anticancer properties.
- Radical Scavenging : Some studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives:
- Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency .
- Study 2 : In vitro assays demonstrated that specific thiazole-pyrazole hybrids exhibited potent anticancer activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (5Z)-thiazol-4(5H)-one derivatives with pyrazole substituents?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and reflux reactions. A typical approach involves:
- Step 1 : Preparation of the pyrazole core by reacting hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Formation of the thiazolone ring via cyclization of the pyrazole intermediate with thiourea or thioamide derivatives. For example, refluxing 5-(3,5-diarylpyrazol-1-ylmethylene) intermediates with thiazolidinone precursors in ethanol yields the target compound .
- Key Optimization : Reaction time (6–10 hours) and solvent polarity significantly influence yield. Ethanol or DMF-EtOH mixtures are preferred for recrystallization .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodological Answer : The Z-configuration is validated using:
- X-ray crystallography : Single-crystal diffraction studies reveal bond angles and spatial arrangement of substituents (e.g., dihedral angles between the thiazolone and pyrazole rings) .
- NMR spectroscopy : Coupling constants (J values) between transannular protons (e.g., H-4 and H-5 of the thiazolone) are characteristic of the Z-isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C=N (thiazolone ring, ~1600 cm⁻¹) stretches .
- 1H/13C NMR : Assigns proton environments (e.g., morpholinyl CH₂ groups at δ 3.5–3.7 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Validates molecular mass and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Predict reaction pathways and transition states for cyclization steps. For example, B3LYP/6-31G(d) models assess energy barriers for thiazolone ring formation .
- Molecular docking : Identifies potential biological targets (e.g., carbonic anhydrase isoforms) by simulating ligand-receptor interactions using PyRx or AutoDock .
- Solvent effect simulations : COSMO-RS models optimize solvent selection to enhance yield and regioselectivity .
Q. What strategies address low yields in the pyrazole-thiazolone cyclization step?
- Methodological Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) accelerate cyclization by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yield by 15–20% .
- Protecting groups : Temporary protection of the morpholinyl nitrogen with Boc groups prevents side reactions during cyclization .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC₅₀ values .
- Metabolic stability studies : Evaluate cytochrome P450 interactions via liver microsome assays to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-propoxyphenyl with 4-fluorophenyl) to isolate structure-activity relationships .
Q. What in silico models predict the compound’s potential as a carbonic anhydrase inhibitor?
- Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., sulfonamide-like motifs) using Schrödinger’s Phase module .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS, focusing on interactions with CA-IX active-site residues (e.g., Zn²⁺ coordination) .
- QSAR studies : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory potency using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
